Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypyridinyl group, and a propanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.
Esterification: The carboxylic acid group of (S)-3-amino-3-(methoxycarbonyl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Coupling Reaction: The hydroxypyridine is coupled with the methyl ester through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, affecting the activity of metalloenzymes. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and a hydroxypyridinyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the stereochemistry of the compound (3S) adds another layer of specificity in its interactions with biological targets.
Properties
Molecular Formula |
C9H13ClN2O3 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |
InChI Key |
DEGIVRKTWJRZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Origin of Product |
United States |
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